Cas no 35445-32-0 (Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate)

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1,4-dimethyl-1H-Imidazole-5-carboxylic acid ethyl ester
- Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
- 1,4-dimethyl-5-carbethoxyimidazole
- ethyl 3,5-dimethylimidazole-4-carboxylate
- 3,5-dimethyl-3H-imidazole-4-carboxylic acid ethyl ester
- 5-Ethoxycarbonyl-1,4-dimethyl-imidazol
- AK104917
- ANW-70869
- CTK8C3961
- KB-201131
- SureCN5937208
- 1H-Imidazole-5-carboxylic acid, 1,4-dimethyl-, ethyl ester
- KJDJAZWOHDBZSZ-UHFFFAOYSA-N
- 4418AB
- FCH863080
- AX8239125
- A874609
- Ethyl 1,4-Dimethylimidazole-5-carboxylate
- SCHEMBL5937208
- DS-4424
- 35445-32-0
- AKOS006290265
- W10855
- DA-34688
- DTXSID00506850
- SY046307
- MFCD08703647
- CS-0151838
- Ethyl1,4-dimethyl-1H-imidazole-5-carboxylate
-
- MDL: MFCD08703647
- Inchi: 1S/C8H12N2O2/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3
- InChI Key: KJDJAZWOHDBZSZ-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C(C1=C(C([H])([H])[H])N=C([H])N1C([H])([H])[H])=O
Computed Properties
- Exact Mass: 168.08996
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1
- XLogP3: 1
Experimental Properties
- PSA: 44.12
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate Security Information
- Hazard Statement: H302-H315-H319-H335
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB440293-5g |
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate; . |
35445-32-0 | 5g |
€714.30 | 2024-08-03 | ||
TRC | E939815-50mg |
Ethyl 1,4-Dimethyl-1H-imidazole-5-carboxylate |
35445-32-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | E939815-500mg |
Ethyl 1,4-Dimethyl-1H-imidazole-5-carboxylate |
35445-32-0 | 500mg |
$ 320.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BH993-200mg |
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate |
35445-32-0 | 95% | 200mg |
496.0CNY | 2021-08-04 | |
Alichem | A069002927-5g |
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate |
35445-32-0 | 95% | 5g |
$832.50 | 2023-09-02 | |
TRC | E939815-100mg |
Ethyl 1,4-Dimethyl-1H-imidazole-5-carboxylate |
35445-32-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E896427-5g |
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate |
35445-32-0 | 95% | 5g |
5,153.40 | 2021-05-17 | |
Chemenu | CM129718-5g |
ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate |
35445-32-0 | 95% | 5g |
$701 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BH993-1g |
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate |
35445-32-0 | 95% | 1g |
2282CNY | 2021-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSP188-250mg |
ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate |
35445-32-0 | 95% | 250mg |
¥155.0 | 2024-04-19 |
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate Related Literature
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
10. A chiral salen-based MOF catalytic material with high thermal, aqueous and chemical stabilities†Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
Additional information on Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
Recent Advances in the Study of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 35445-32-0) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 35445-32-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its imidazole core and ester functionality, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting inflammation, cancer, and infectious diseases. This research brief aims to provide an overview of the latest advancements related to this compound, highlighting its synthetic utility, biological activities, and potential clinical applications.
One of the most notable developments in the study of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is its role as a precursor in the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of potent inhibitors targeting protein kinases involved in inflammatory pathways. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's scaffold, resulting in derivatives with enhanced binding affinity and selectivity. These findings underscore the compound's potential as a versatile building block in medicinal chemistry.
In addition to its applications in kinase inhibition, Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, suggesting its potential as a lead compound for novel antibiotic development. Further optimization of its pharmacokinetic properties is currently underway to improve its efficacy and safety profile.
The compound's utility extends beyond therapeutic applications, as it has also been employed in chemical biology research. A 2024 study in ACS Chemical Biology utilized Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate as a fluorescent probe to study enzyme dynamics in real-time. The researchers modified the compound's ester group to incorporate a fluorophore, enabling the visualization of enzymatic activity in live cells. This innovative approach provides valuable insights into enzyme mechanisms and could facilitate the discovery of new enzyme targets for drug development.
Despite these promising advancements, challenges remain in the widespread adoption of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate in pharmaceutical applications. Issues such as synthetic scalability, metabolic stability, and off-target effects need to be addressed through further research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound. Future studies should focus on optimizing its chemical properties and exploring its interactions with biological targets in greater detail.
In conclusion, Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 35445-32-0) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse applications, ranging from kinase inhibition to antimicrobial activity and enzyme probing, highlight its versatility and potential for drug discovery. Continued research and development efforts are expected to yield new insights and therapeutic opportunities, solidifying its role as a valuable tool in the fight against disease.
35445-32-0 (Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate) Related Products
- 66787-70-0(Ethyl 1-methylimidazole-5-carboxylate)
- 17289-20-2(Methyl 1-methyl-1H-imidazole-5-carboxylate)
- 2137477-92-8(Methyl 1-(4-formylphenyl)piperidine-2-carboxylate)
- 1804766-16-2(Ethyl 2-(aminomethyl)-6-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate)
- 1704109-69-2(2-(2-Fluoropyridin-3-yl)propan-2-amine)
- 1329499-52-6(Vanillylmandelic Acid-d3 Ethyl Ester)
- 92-11-5(3-(N-Ethyl-m-toluidino)-1,2-propanediol)
- 2287286-30-8(1-(2-methoxyethyl)-1H-1,2,3-benzotriazol-6-ol)
- 2137442-11-4(2-(2-amino-1H-imidazol-1-yl)butanamide)
- 1314897-97-6(3-Benzyloxy-a-aminopropionitrile)

